![molecular formula C16H11N5S2 B493862 1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B493862.png)
1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is a heterocyclic compound that combines the structural features of benzimidazole, triazole, and benzothiazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide typically involves the condensation of benzimidazole derivatives with triazole and benzothiazole moieties. One common method includes the reaction of 2-mercaptobenzothiazole with 2-chloromethylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria. As an anticancer agent, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole and thiadiazine moieties and exhibit similar biological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Also exhibit a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
1H-1,3-benzimidazol-2-ylmethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is unique due to its combination of three different heterocyclic moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these moieties.
特性
分子式 |
C16H11N5S2 |
|---|---|
分子量 |
337.4g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-ylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C16H11N5S2/c1-2-6-11-10(5-1)17-14(18-11)9-22-15-19-20-16-21(15)12-7-3-4-8-13(12)23-16/h1-8H,9H2,(H,17,18) |
InChIキー |
XHRZMNFEMFMWCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C4N3C5=CC=CC=C5S4 |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C4N3C5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


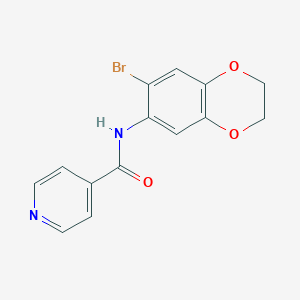

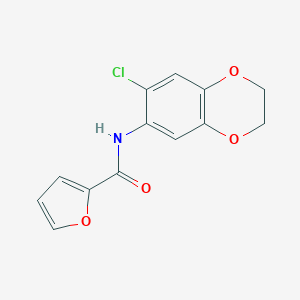
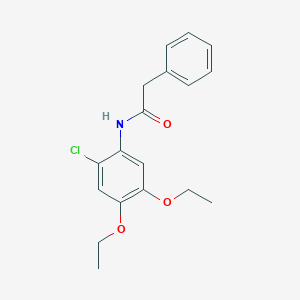
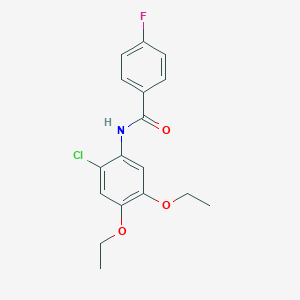
![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)
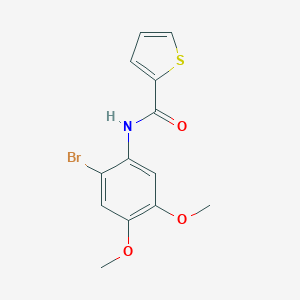
![2-Ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-phenyl-pyridine](/img/structure/B493791.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)

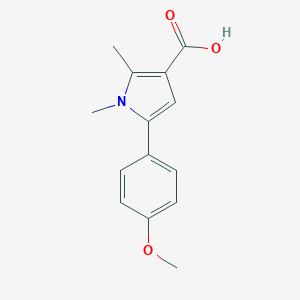
![2-Ethoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493798.png)

![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)
